2-Chlorobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

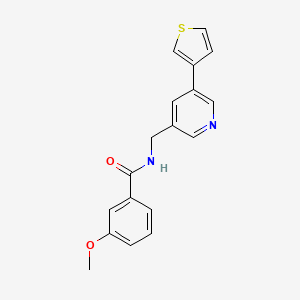

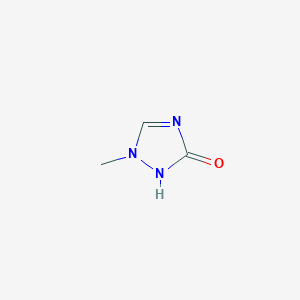

2-Chlorobutan-1-ol is a chemical compound with the molecular formula C4H9ClO . It has an average mass of 108.567 Da and a mono-isotopic mass of 108.034195 Da . It is also known by its IUPAC name, 2-chloro-1-butanol .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 108.57 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Molecular Interactions and Volumetric Behavior

Research by Pérez et al. (1985) explores the excess molar enthalpies and volumes of mixtures involving 1-chlorobutane and alcohols, providing insight into molecular interactions involving the chlorine atom in these compounds (Pérez, Royo, Gracia, & Losa, 1985).

Thermal Unfolding of Proteins

Mehta, Kundu, and Kishore (2004) studied the effect of 4-chlorobutan-1-ol on the thermal denaturation of ribonuclease A, revealing insights into protein conformation and the reversible and irreversible thermal transitions (Mehta, Kundu, & Kishore, 2004).

Synthesis of Pharmaceutical Intermediates

Ikunaka et al. (2002) demonstrated an enantioselective synthesis process using 2-chlorobutan-1-ol derivatives, contributing to the manufacturing of nelfinavir, a significant anti-HIV drug (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).

Gas-Phase Molecular Studies

Aarset, Hagen, and Stōlevik (2001) investigated the molecular structures and conformational compositions of 2-chlorobutane, enhancing our understanding of its physical chemistry in the gas phase (Aarset, Hagen, & Stōlevik, 2001).

Vapour-Liquid Equilibria Studies

Dahmani, Wichterle, and Ait-Kaci (1996) conducted studies on the isothermal vapour-liquid equilibria of binary systems including 2-chlorobutane, contributing to the knowledge of phase behavior in chemical engineering processes (Dahmani, Wichterle, & Ait-Kaci, 1996).

Purification and Selective Removal Techniques

Zhou et al. (2020) reported on the use of nonporous adaptive crystals for the highly selective removal of trace isomers in chlorobutane purification, showcasing advanced materials for chemical separation processes (Zhou, Jie, Zhao, Li, & Huang, 2020).

Mechanism of Action

Target of Action

2-Chlorobutan-1-ol, also known as Chlorobutanol, primarily targets the lipid structure of the cell membrane . It is an alcohol-based preservative with sedative-hypnotic and weak local anesthetic actions, in addition to its antibacterial and antifungal properties .

Mode of Action

As a detergent, this compound disrupts the lipid structure of the cell membrane, leading to increased cell permeability and ultimately cell lysis . It also induces conjunctival and corneal cell toxicity, causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Biochemical Pathways

It is known that the compound can inhibit the arachidonic acid pathway, attenuating thromboxane b2 formation, elevation of cytosolic free calcium, and atp release .

Pharmacokinetics

This compound is used as a long-term stabilizer of multi-ingredient preparations, typically at a concentration of 0.5% . At this concentration, it conserves its antimicrobial activity.

Result of Action

The primary result of this compound’s action is cell lysis, caused by the disruption of the cell membrane’s lipid structure . Additionally, it causes conjunctival and corneal cell toxicity, leading to cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For example, the production of free radicals, which are crucial for the compound’s action, generally requires UV light . Furthermore, heating may cause expansion or decomposition of the compound, leading to violent rupture of containers .

Safety and Hazards

properties

IUPAC Name |

2-chlorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOKYBLHOYVORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)

![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)